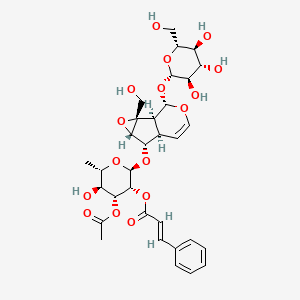
Scrorodioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scrorodioside is an organic compound with the molecular formula C32H40O16 and a molecular weight of 680.656. It is primarily used in research related to life sciences
Preparation Methods
Industrial Production Methods: Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Scrorodioside can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can vary depending on the desired outcome .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the substitution reaction being performed.
Scientific Research Applications
Scrorodioside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the development of new materials and compounds for industrial applications.
Comparison with Similar Compounds
Scrorodioside can be compared with other similar compounds to highlight its uniqueness . Some of the similar compounds include:
Compound A: Similar in structure but differs in its specific functional groups.
Compound B: Shares similar biological activity but has a different molecular weight and formula.
Compound C: Used in similar applications but has distinct chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in scientific research .
Properties
Molecular Formula |
C32H40O16 |
|---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H40O16/c1-14-21(37)26(43-15(2)35)27(45-19(36)9-8-16-6-4-3-5-7-16)31(42-14)46-25-17-10-11-41-29(20(17)32(13-34)28(25)48-32)47-30-24(40)23(39)22(38)18(12-33)44-30/h3-11,14,17-18,20-31,33-34,37-40H,12-13H2,1-2H3/b9-8+/t14-,17+,18+,20+,21-,22+,23-,24+,25-,26+,27+,28-,29-,30-,31-,32+/m0/s1 |
InChI Key |
IBXDTZNDJHAVNK-DGUYHALFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


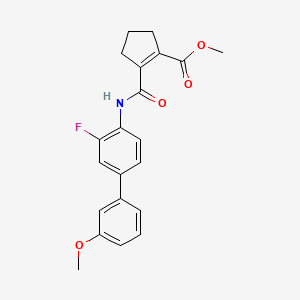
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
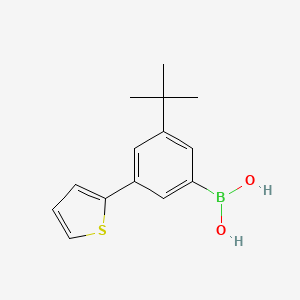
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
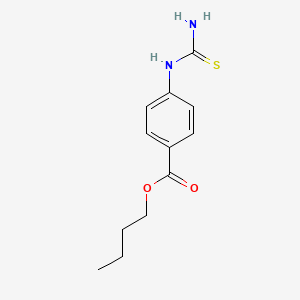
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
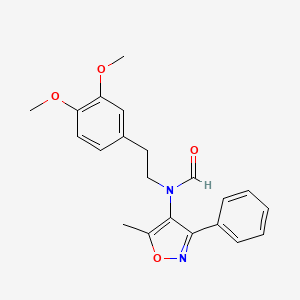
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)
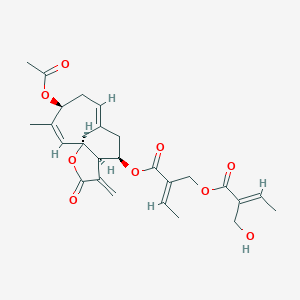
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)
![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)
